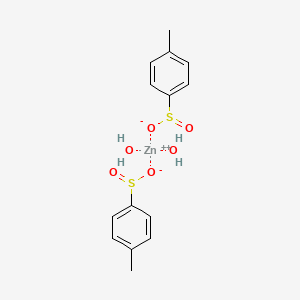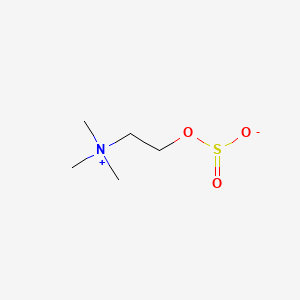
Ethanaminium, N,N,N-trimethyl-2-(sulfinooxy)-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[2-(sulfinatooxy)ethyl]ammonium: is a chemical compound with the molecular formula C5H13NO3S and a molecular weight of 167.228 g/mol It is known for its unique structure, which includes a sulfinatooxy group attached to an ethyl chain, further bonded to a trimethylammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl[2-(sulfinatooxy)ethyl]ammonium typically involves the reaction of trimethylamine with an appropriate sulfinatooxy precursor. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of trimethyl[2-(sulfinatooxy)ethyl]ammonium may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Trimethyl[2-(sulfinatooxy)ethyl]ammonium can undergo various chemical reactions, including:
Oxidation: The sulfinatooxy group can be oxidized to form sulfonates.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The ethyl chain can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the desired product, but typically involve nucleophiles or electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates, while reduction can produce simpler amines .
Scientific Research Applications
Trimethyl[2-(sulfinatooxy)ethyl]ammonium has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which trimethyl[2-(sulfinatooxy)ethyl]ammonium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfinatooxy group can participate in redox reactions, while the trimethylammonium group can interact with negatively charged sites on proteins and other biomolecules. These interactions can modulate biochemical pathways and influence cellular functions .
Comparison with Similar Compounds
- Trimethyl[2-(sulfonatooxy)ethyl]ammonium
- Trimethyl[2-(sulfatooxy)ethyl]ammonium
- Trimethyl[2-(phosphatooxy)ethyl]ammonium
Uniqueness: Trimethyl[2-(sulfinatooxy)ethyl]ammonium is unique due to its specific sulfinatooxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
32837-75-5 |
|---|---|
Molecular Formula |
C5H13NO3S |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
2-(trimethylazaniumyl)ethyl sulfite |
InChI |
InChI=1S/C5H13NO3S/c1-6(2,3)4-5-9-10(7)8/h4-5H2,1-3H3 |
InChI Key |
LHYMGTWTJKPBRQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOS(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


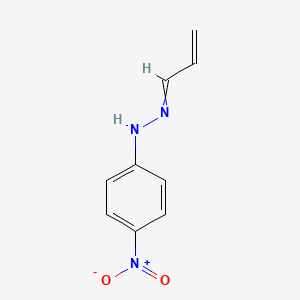

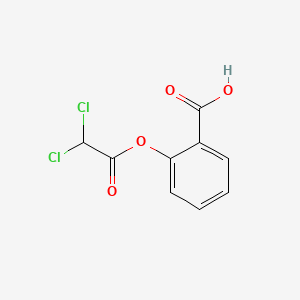
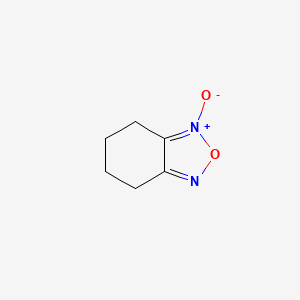


![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
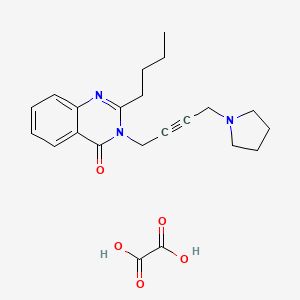
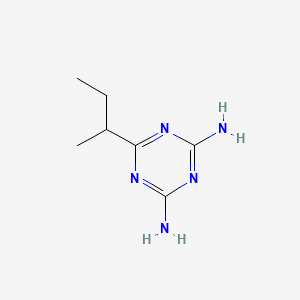
![[4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13744996.png)
